Pifithrin-Beta

Descripción general

Descripción

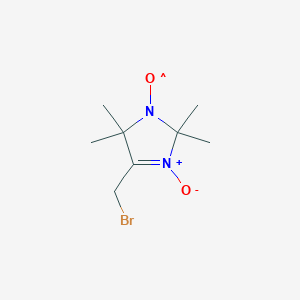

Pifithrin-beta es un compuesto de molécula pequeña conocido por su capacidad para inhibir la función de la proteína supresora tumoral p53. Este compuesto se deriva de la pifithrin-alfa, que es inestable en el medio de cultivo tisular y se convierte rápidamente en su producto de condensación, this compound .

Aplicaciones Científicas De Investigación

Pifithrin-beta tiene varias aplicaciones de investigación científica, que incluyen:

Investigación del Cáncer: this compound se estudia por su potencial para inhibir la función de p53, lo cual es crucial en la terapia del cáncer.

Investigación de Enfermedades Neurodegenerativas: This compound se ha evaluado por sus efectos neuroprotectores, particularmente en contrarrestar los efectos de los péptidos relacionados con la enfermedad de Alzheimer.

Estudios del Ciclo Celular y la Apoptosis: This compound se utiliza para estudiar el papel de p53 en la regulación del ciclo celular y la apoptosis, proporcionando información sobre los mecanismos moleculares que subyacen a estos procesos.

Mecanismo De Acción

Pifithrin-beta ejerce sus efectos inhibiendo la función de la proteína p53. El mecanismo exacto implica la inhibición de la transcripción génica dependiente de p53 y la traducción de proteínas como MDM-2 y p21 tras la exposición a agentes genotóxicos . This compound también inhibe la vía de la quinasa p38, lo que mejora la supervivencia de las células que expresan p53 de tipo salvaje después del estrés genotóxico .

Análisis Bioquímico

Biochemical Properties

Pifithrin-Beta plays a crucial role in biochemical reactions by inhibiting the activity of p53, a protein that regulates the cell cycle and apoptosis. The compound interacts with various enzymes, proteins, and other biomolecules. Specifically, this compound binds to p53, preventing its interaction with DNA and subsequent transcriptional activation of target genes. This inhibition affects the expression of proteins involved in cell cycle regulation and apoptosis, such as p21 and MDM-2 .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. By inhibiting p53, this compound influences cell function, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to reduce p53-dependent apoptosis and cell cycle arrest in response to DNA damage. This effect is particularly relevant in cancer cells, where p53 activity is often dysregulated .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to p53, which prevents p53 from interacting with DNA and activating transcription. This inhibition leads to a decrease in the expression of p53 target genes, such as p21 and MDM-2. Additionally, this compound may affect other signaling pathways and cellular processes indirectly by modulating p53 activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known to be unstable in tissue culture medium, rapidly converting to its condensation product. This instability can affect its efficacy and the duration of its inhibitory effects on p53. Long-term studies have shown that this compound can exhibit cytotoxic effects in vitro, particularly at higher concentrations .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit p53 activity and reduce apoptosis and cell cycle arrest. At higher doses, this compound may exhibit cytotoxic effects and potentially enhance cytotoxicity in combination with other treatments. These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies .

Metabolic Pathways

This compound is involved in metabolic pathways related to its inhibition of p53. By modulating p53 activity, the compound can influence the expression of genes involved in metabolism, such as those regulating glycolysis and oxidative phosphorylation. This modulation can affect metabolic flux and metabolite levels, potentially altering cellular energy balance and redox status .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound may interact with transporters or binding proteins that facilitate its uptake and localization. Its distribution can affect its efficacy and the extent of p53 inhibition in different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound’s ability to inhibit p53 depends on its localization within the nucleus, where p53 exerts its transcriptional regulatory functions. Additionally, this compound may undergo post-translational modifications that influence its targeting to specific cellular compartments .

Métodos De Preparación

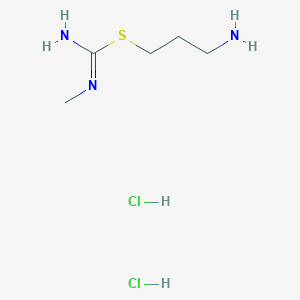

Pifithrin-beta se sintetiza mediante la condensación de pifithrin-alfa. Pifithrin-alfa es muy inestable en el medio de cultivo y se convierte rápidamente en su producto de condensación, this compound, el derivado N-acetilo .

Análisis De Reacciones Químicas

Pifithrin-beta experimenta varias reacciones químicas, que incluyen:

Reacciones de Condensación: Pifithrin-alfa se convierte rápidamente en this compound a través de una reacción de condensación.

Reacciones de Inhibición: This compound actúa como un potente inhibidor de p53 con una IC50 de 23 μM.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen el uso de pifithrin-alfa como precursor y solventes y catalizadores apropiados para facilitar la reacción de condensación. El producto principal formado a partir de estas reacciones es la propia this compound .

Comparación Con Compuestos Similares

Pifithrin-beta se compara con otros compuestos similares, como pifithrin-alfa y pifithrin-mu:

Pifithrin-alfa: Pifithrin-alfa es el precursor de this compound y es conocido por su inestabilidad en el medio de cultivo tisular.

This compound es única en su estabilidad en comparación con pifithrin-alfa y sus efectos inhibitorios específicos sobre p53 y la vía de la quinasa p38 .

Propiedades

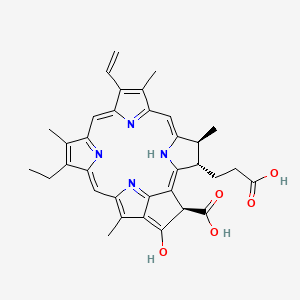

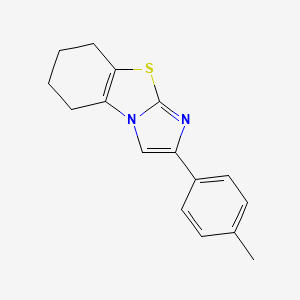

IUPAC Name |

2-(4-methylphenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2S/c1-11-6-8-12(9-7-11)13-10-18-14-4-2-3-5-15(14)19-16(18)17-13/h6-10H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMUKUMUNZJILCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN3C4=C(CCCC4)SC3=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301010190 | |

| Record name | Pifithrin-beta | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301010190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60477-34-1 | |

| Record name | Pifithrin-beta | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060477341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pifithrin-beta | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301010190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIFITHRIN-.BETA. | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45I8QO7K37 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.